5,5-Dichloro-2,4-pentadienoic acid
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Overview
Description
5,5-Dichloropenta-2,4-dienoic acid is an organic compound with the molecular formula C₅H₄Cl₂O₂ and a molecular weight of 166.99 g/mol . This compound is characterized by the presence of two chlorine atoms and a conjugated diene system, making it a subject of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dichloropenta-2,4-dienoic acid typically involves the chlorination of penta-2,4-dienoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of 5,5-dichloropenta-2,4-dienoic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentration to achieve high yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloropenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dechlorinated alkenes or alkanes .
Scientific Research Applications
5,5-Dichloropenta-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-dichloropenta-2,4-dienoic acid involves its interaction with specific molecular targets. The conjugated diene system allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5,5-Dibromopenta-2,4-dienoic acid: Similar structure but with bromine atoms instead of chlorine.
5,5-Difluoropenta-2,4-dienoic acid: Contains fluorine atoms in place of chlorine.
5,5-Diiodopenta-2,4-dienoic acid: Iodine atoms replace chlorine in this compound.
Uniqueness
Properties
Molecular Formula |
C5H4Cl2O2 |
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Molecular Weight |
166.99 g/mol |
IUPAC Name |
5,5-dichloropenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H4Cl2O2/c6-4(7)2-1-3-5(8)9/h1-3H,(H,8,9) |
InChI Key |
PBDIUDVEVWAORP-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)O)C=C(Cl)Cl |
Origin of Product |
United States |
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